

Comparative Guide: Structure-Activity Relationship (SAR) of 1,4-Oxazocan-5-one Derivatives

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Compound of Interest

Compound Name: 1,4-Oxazocan-5-one

Cat. No.: B12983536

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Executive Summary: The Medium-Ring Advantage

In the landscape of peptidomimetics, **1,4-oxazocan-5-one** (an 8-membered heterocyclic lactam) represents a high-value, albeit synthetically challenging, scaffold. While 5- and 6-membered rings (e.g., oxazoles, morpholines) dominate fragment libraries due to synthetic ease, they often lack the conformational flexibility required to mimic complex secondary peptide structures like Type VIa

-turns.

This guide objectively compares **1,4-oxazocan-5-one** derivatives against their 7-membered analogs (1,4-oxazepan-5-ones) and acyclic peptidomimetics. We focus on their utility as conformational constraints in inhibitor design, specifically for targets requiring extended surface recognition (e.g., Protein-Protein Interactions or PPIs).

Mechanistic Grounding: Conformational Locking

The primary value proposition of the **1,4-oxazocan-5-one** scaffold is its ability to induce a "turn" geometry that is thermodynamically unfavorable for smaller rings.

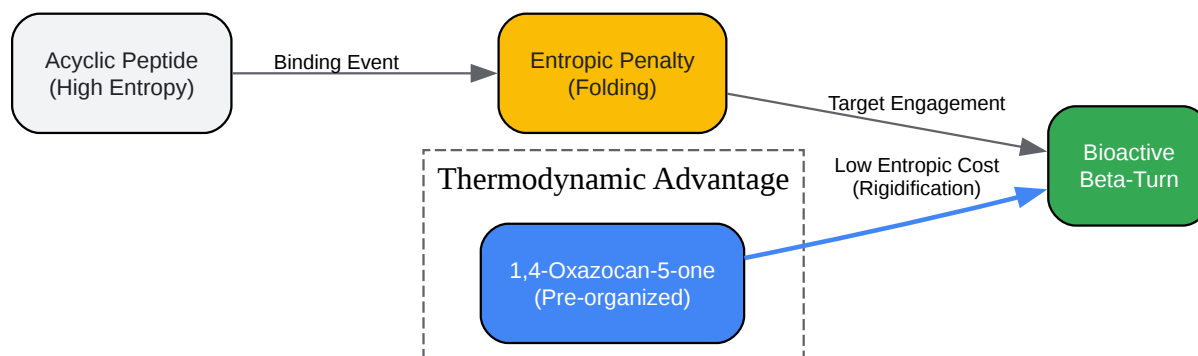
The Type VIa -Turn Mimicry

Unlike 7-membered oxazepines, which often adopt a flexible "twist-chair" conformation, the 8-membered oxazocane ring can accommodate the cis-amide bond geometry often found in proline-rich sequences.[1]

- Causality: The inclusion of the oxygen atom at position 1 and the lactam nitrogen at position 4 creates a specific transannular interaction profile. The 8-membered ring relieves Pitzer strain (torsional strain) associated with the cis-peptide bond, effectively "locking" the bioactive conformation.
- Therapeutic Relevance: This is critical for inhibiting proteases or signaling complexes (e.g., GPCR loops) where the bioactive state involves a sharp backbone reversal.

Pathway Visualization: Conformational Selection

The following diagram illustrates how the 8-membered scaffold selects for the bioactive state compared to open-chain analogs.



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Figure 1: Thermodynamic advantage of the pre-organized **1,4-oxazocan-5-one** scaffold. By reducing the entropic penalty of binding, the scaffold enhances affinity for turn-dependent targets.

Comparative Analysis: 8-Membered vs. 7-Membered vs. Acyclic

The following data synthesizes structural and biological performance metrics.

Table 1: Scaffold Performance Matrix

Feature	1,4-Oxazocan-5-one (8-Membered)	1,4-Oxazepan-5-one (7-Membered)	Acyclic Peptidomimetic
Primary Mimicry	Type VIa -turn (Cis-proline mimic)	-turn / Twist-boat	Random Coil / Induced Fit
Conformational Entropy	Low (Rigid)	Medium (Flexible)	High (Floppy)
Proteolytic Stability	High (Non-natural backbone)	Moderate	Low (Peptidase susceptible)
Synthetic Accessibility	Difficult (Entropic barrier to closure)	Moderate	High
Key Application	PPI Inhibitors, GPCR ligands	Kinase Inhibitors (e.g., TNIK, ROCK)	Enzyme Substrates
Lipophilicity (cLogP)	Moderate (Balanced)	Lower (More polar surface)	Variable

Expert Insight: While 1,4-oxazepan-5-ones have seen success as kinase inhibitors (e.g., selective TNIK inhibitors [1]), they often lack the bulk required to disrupt large protein interfaces. The **1,4-oxazocan-5-one** offers a larger hydrophobic surface area and a unique vector orientation for side chains at C3 and C6, allowing for "deep pocket" engagement.

Experimental Protocols

To ensure reproducibility and trustworthiness, we detail a self-validating synthesis protocol. Direct cyclization of 8-membered rings is often plagued by dimerization. Therefore, a Ring Expansion strategy is recommended.

Protocol A: Synthesis via Conjugate Addition/Ring Expansion (CARE)

This method utilizes a "zip-up" mechanism to bypass the entropic penalty of forming an 8-membered ring directly.

Reagents:

- Cyclic Imide (starting material)[2]
- Functionalized Amino Alcohol
- Solvent: Methanol (0.5 M)

Step-by-Step Methodology:

- Imide Activation: Dissolve the 6-membered cyclic imide in Methanol.
- Nucleophilic Attack: Add the primary amine (functionalized with desired R-group) at 0°C.
- Expansion Cascade: Allow the reaction to warm to room temperature. The amine attacks the imide carbonyl, opening the ring. The pendant alcohol (or activated alkene) then re-closes the ring onto the newly formed amide, expanding the size by 2-3 atoms depending on the linker.
- Validation (TLC/LCMS): Monitor the disappearance of the imide peak (approx. 1700 cm^{-1}) and appearance of the lactam doublet.
- Purification: Flash chromatography (EtOAc/Hexane).

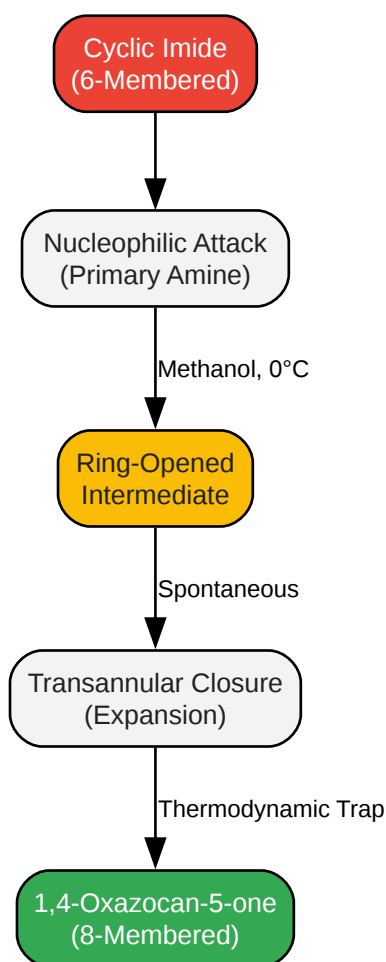
Protocol B: Biological Validation (Turn Mimicry Assay)

To confirm the scaffold is mimicking a turn structure rather than a random coil:

- NMR Analysis: Acquire $^1\text{H-NMR}$ in CDCl_3 and DMSO-d_6 .
- Temperature Coefficient: Measure the chemical shift of the amide NH proton at 5°C increments (298K to 323K).

- Criterion: A temperature coefficient (ΔH^\ddagger) > -3 ppb/K indicates a solvent-shielded, intramolecularly Hydrogen-bonded proton, confirming the stable turn structure.

Synthesis Workflow Visualization



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Figure 2: The "CARE" (Conjugate Addition/Ring Expansion) strategy bypasses the high activation energy of direct 8-membered ring formation.

Structure-Activity Relationship (SAR) Summary

Based on emerging data for medium-ring lactams [2][3]:

- N4-Substitution: Critical for solubility and preventing aggregation. Bulky groups (e.g., Benzyl) here tend to stabilize the cis-amide conformer.
- C3-Stereochemistry: The (S)-configuration at C3 is often essential for mimicking natural L-amino acid turns. Inversion to (R) can completely abolish binding affinity.
- C6-Functionalization: This position points outward into the solvent in the turn conformation, making it the ideal vector for attaching solubility-enhancing groups or fluorophores without disrupting the core binding mode.

References

- Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors. *Journal of Medicinal Chemistry*. (2022).[3]
- Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. *Bioorganic & Medicinal Chemistry*. (2004).
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